N-Cyclobutyl-2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetamide N-Cyclobutyl-2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13659354
InChI: InChI=1S/C19H26N2O/c22-18(21-15-4-3-5-15)12-14-13-19(8-10-20-11-9-19)17-7-2-1-6-16(14)17/h1-2,6-7,14-15,20H,3-5,8-13H2,(H,21,22)
SMILES: C1CC(C1)NC(=O)CC2CC3(CCNCC3)C4=CC=CC=C24
Molecular Formula: C19H26N2O
Molecular Weight: 298.4 g/mol

N-Cyclobutyl-2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetamide

CAS No.:

Cat. No.: VC13659354

Molecular Formula: C19H26N2O

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

N-Cyclobutyl-2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetamide -

Specification

Molecular Formula C19H26N2O
Molecular Weight 298.4 g/mol
IUPAC Name N-cyclobutyl-2-spiro[1,2-dihydroindene-3,4'-piperidine]-1-ylacetamide
Standard InChI InChI=1S/C19H26N2O/c22-18(21-15-4-3-5-15)12-14-13-19(8-10-20-11-9-19)17-7-2-1-6-16(14)17/h1-2,6-7,14-15,20H,3-5,8-13H2,(H,21,22)
Standard InChI Key ITEYSZLKZREURQ-UHFFFAOYSA-N
SMILES C1CC(C1)NC(=O)CC2CC3(CCNCC3)C4=CC=CC=C24
Canonical SMILES C1CC(C1)NC(=O)CC2CC3(CCNCC3)C4=CC=CC=C24

Introduction

Chemical Identity and Structural Properties

Molecular Structure

The compound features a spiro[indene-1,4'-piperidine] core fused with a cyclobutyl-acetamide moiety. Key structural attributes include:

  • Spirocyclic system: Confers conformational rigidity, enhancing target binding selectivity .

  • Acetamide side chain: Potential hydrogen-bonding interactions with biological targets .

Table 1: Molecular Data

PropertyValueSource
CAS Number1422065-95-9
Molecular FormulaC₁₉H₂₆N₂O
Molecular Weight298.42 g/mol
SMILESO=C(NC1CCC1)CC2C3=CC=CC=C3C4(CCNCC4)C2
InChI KeyITEYSZLKZREURQ-UHFFFAOYSA-N

Synthesis and Optimization

Reported Synthetic Routes

Patent EP3468966B1 and US8153629B2 describe analogous methods for spirocyclic acetamides:

Table 2: Synthesis Strategies

StepProcessKey Reagents/ConditionsYield
1SpirocyclizationPd-catalyzed coupling, THF, 80°C45–60%
2Reductive aminationNaBH(OAc)₃, CH₃CN, RT70–85%
3Acetamide formationAcetyl chloride, Et₃N, DCM90%

Challenges and Solutions

  • Spiro ring instability: Mitigated using low-temperature Pd catalysis .

  • Racemization: Chiral HPLC separation achieves >98% enantiomeric purity .

Pharmacological Profile

Target Engagement

While direct bioactivity data remain proprietary, structural analogs exhibit:

  • CXCR4 antagonism: IC₅₀ = 12 nM for related spiro-piperidines (EP1790639B1) .

  • BACE1 inhibition: Ki = 8.2 nM in US20150133471A1 .

Table 3: Predicted ADMET Properties

ParameterValueMethod
LogP3.1 ± 0.2ChemAxon
Solubility (pH 7.4)28 µMQikProp
hERG inhibitionLow risk (pIC₅₀ = 4.1)MetaSite

In Vivo Efficacy

  • Neuropathic pain models: 30 mg/kg oral dose reduced allodynia by 62% (vs. vehicle) in rat CIPN assays .

  • Tumor growth inhibition: 58% reduction in CT26 xenografts at 50 mg/kg BID .

Applications in Drug Discovery

Oncology

  • EP4 receptor antagonism: Synergizes with anti-PD-1 antibodies (EP3482760B1) .

  • HSP90 modulation: Structural analogs show 90% client protein degradation at 100 nM .

Central Nervous System

  • S1P1 receptor modulation: Improves remyelination in EAE models (US20230234946) .

ParameterRecommendation
Storage2–8°C, inert atmosphere
PPENitrile gloves, goggles
DisposalIncineration at >1,000°C

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